Sigma‑1 Receptor Affinity: Direct Comparison of Target Compound vs. ABMA (Mono‑Methoxy Analog) and AE14 (Benzene Alkylamine Benchmark)
The target compound displays a sigma‑1 Ki of 2 nM (displacement of [³H]pentazocine from guinea‑pig sigma‑1 receptor) [REFS‑1]. The mono‑methoxy analog ABMA, while characterized primarily as a sigma‑2 ligand, lacks a reported sigma‑1 Ki in this range; its functional host‑target activity derives from endosomal compartment disruption, not high‑affinity sigma‑1 engagement [REFS‑2]. The prototypical (1‑adamantyl)benzene alkylamine AE14 (from patent literature) exhibits a sigma‑1 pKi of 7.6 (Ki ≈ 25 nM) [REFS‑3]. The target compound thus demonstrates approximately 12‑fold greater sigma‑1 affinity than AE14 and a qualitatively distinct selectivity profile compared to ABMA.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2 nM (displacement of [³H]pentazocine, guinea‑pig σ1R) |
| Comparator Or Baseline | AE14: pKi = 7.6 → Ki ≈ 25 nM; ABMA: no sub‑100 nM σ1 Ki reported |
| Quantified Difference | Target compound is ~12‑fold more potent than AE14 at σ1R; ABMA is not a high‑affinity σ1 ligand |
| Conditions | Radioligand displacement assay; guinea‑pig sigma‑1 receptor membranes; [³H]pentazocine tracer |
Why This Matters
For screening campaigns or biochemical assays requiring maximal σ1R occupancy at low compound concentrations, the 12‑fold potency advantage over AE14 translates to lower material consumption and reduced solvent interference.
- [1] BindingDB. BDBM50204323 (CHEMBL3958393): Ki = 2 nM for sigma‑1 receptor (guinea‑pig). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50204323 View Source
- [2] Wu Y, Bouley R, Borgne-Sanchez A, et al. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments. Sci Rep. 2017;7:15567. doi:10.1038/s41598-017-15466-7 View Source
- [3] Vamvakides A. SIGMA(s)-RECEPTOR LIGANDS WITH ANTI-APOPTOTIC AND/OR PRO-APOPTOTIC PROPERTIES. Patent Application US20080214527A1, 2008. AE14: σ1 pKi = 7.6, σ2 pKi <5. View Source
